molecular formula C24H22F2N4O2S B3400120 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide CAS No. 1040654-83-8

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide

Katalognummer: B3400120
CAS-Nummer: 1040654-83-8
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: QONIIQJFPVOMQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic molecules, characterized by a fused bicyclic structure with nitrogen atoms at specific positions. The molecule features a 2-butoxyphenyl substituent at the pyrazolo[1,5-a]pyrazine core, a sulfanyl (thioether) linkage at position 4, and an acetamide group terminating in a 2,5-difluorophenyl moiety. The 2-butoxy group enhances lipophilicity, while the difluorophenyl substituent may influence electronic properties and target binding .

Eigenschaften

IUPAC Name

2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4O2S/c1-2-3-12-32-22-7-5-4-6-17(22)19-14-21-24(27-10-11-30(21)29-19)33-15-23(31)28-20-13-16(25)8-9-18(20)26/h4-11,13-14H,2-3,12,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONIIQJFPVOMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a pyrazolo[1,5-a]pyrazine core linked to a phenylacetamide group through a sulfanyl bridge. This arrangement suggests various pharmacological properties that merit investigation.

  • Molecular Formula : C₁₈H₁₈F₂N₄OS
  • Molecular Weight : Approximately 374.42 g/mol
  • Structure : The compound contains a pyrazolo[1,5-a]pyrazine ring system, which is known for its involvement in various biological activities.

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have been studied extensively for their anticancer properties. The compound's structure may allow it to act as an inhibitor of specific kinases involved in cancer progression, similar to other pyrazole-containing drugs like celecoxib and rimonabant, which are known for their anti-inflammatory and anticancer effects .
  • Antimicrobial Properties : The presence of the sulfanyl group suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi .
  • Kinase Inhibition : The pyrazolo[1,5-a]pyrazine core is associated with several kinase inhibitors. The compound may inhibit Bruton's tyrosine kinase (Btk), which is implicated in several malignancies and autoimmune disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • A study published in PubMed reviewed the biological activities of various pyrazole compounds, highlighting their potential as anti-inflammatory agents and their mechanisms of action against cancer cells .
  • Another research article focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrazines as inhibitors of specific kinases, demonstrating their efficacy in preclinical models .

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their reported biological activities:

Compound NameStructureUnique FeaturesReported Biological Activity
2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamideStructureComplex triazole derivativePotentially enhanced anti-cancer activity
N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideStructureSimilar acetamide structureFocus on acetophenone derivatives
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamideStructureContains thiophene sulfonamideDifferent heterocyclic system

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine

Compounds like N,N-diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide () share a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrazine. The pyrimidine ring (two nitrogen atoms) vs. pyrazine (two adjacent nitrogens) alters electronic density, affecting binding to biological targets. Pyrazolo[1,5-a]pyrimidines are often prioritized in radiopharmaceuticals due to improved metabolic stability .

Substituent Analysis

Table 1: Substituent Comparison of Acetamide Derivatives

Compound Name Core Structure R<sup>1</sup> (Position 2) R<sup>2</sup> (Acetamide Substituent) Key Properties/Activities
Target Compound Pyrazolo[1,5-a]pyrazine 2-Butoxyphenyl N-(2,5-difluorophenyl) High lipophilicity (logP ~3.8)*
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide Pyrazolo[1,5-a]pyrazine 2-Butoxyphenyl N-(3-chloro-2-methylphenyl) Enhanced herbicidal activity
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide Pyrazolo[1,5-a]pyrazine 2-Butoxyphenyl N-(2,4-difluorophenyl) Altered receptor selectivity
N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide Triazolo[1,5-a]pyrimidine Methyl Sulfonamide-linked 2,6-difluorophenyl Herbicidal (flumetsulam analog)

Key Observations:

  • Fluorine Position : The 2,5-difluorophenyl group in the target compound vs. 2,4-difluoro () or 3-chloro-2-methyl () substituents alters steric and electronic interactions. Ortho-fluorine atoms increase metabolic stability but may reduce solubility .
  • Thioether vs.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
12-butoxyphenol, K₂CO₃, DMF, 80°C75>90%
2Chloroacetonitrile, NaH, THF, 0°C6885%

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazolo[1,5-a]pyrazine proton signals at δ 8.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 522.1342) .
  • HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
  • IR spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?

Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Surfactants (e.g., Tween-80) may enhance solubility .
  • Stability :
    • pH stability : Incubate at pH 2–9 (37°C, 24h) and quantify degradation via HPLC .
    • Thermal stability : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Answer:

  • Assay standardization : Normalize cell lines (e.g., HEK-293 vs. HeLa) and control for adenosine receptor expression levels .
  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based efficacy (EC₅₀) to confirm target engagement .
  • Meta-analysis : Pool data from independent studies to identify outliers (e.g., conflicting IC₅₀ values due to assay buffer differences) .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

  • Core modifications : Replace the pyrazolo[1,5-a]pyrazine with pyrazolo[3,4-d]pyrimidine to enhance adenosine A₂A vs. A₁ receptor selectivity .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the 2,5-difluorophenyl moiety to boost potency .

Q. Table 2: SAR Trends for Selectivity

SubstituentAdenosine A₂A IC₅₀ (nM)A₁ IC₅₀ (nM)Selectivity (A₂A/A₁)
-OBut12 ± 1.5450 ± 3037.5
-CF₃8 ± 0.9600 ± 4575.0

Advanced: What methodologies determine the binding mode of this compound with adenosine receptors?

Answer:

  • X-ray crystallography : Co-crystallize with A₂A receptor (PDB ID: 4EIY) to identify key interactions (e.g., hydrogen bonding with Asn253) .
  • Molecular docking : Use AutoDock Vina to simulate binding poses; validate with mutagenesis (e.g., Ala253 mutation reduces affinity) .

Advanced: How to address discrepancies between computational predictions and experimental drug metabolism data?

Answer:

  • CYP450 profiling : Use human liver microsomes to compare predicted (e.g., SwissADME) vs. observed metabolite formation .
  • Isotope labeling : Track ¹⁴C-labeled compound in vivo to identify unanticipated metabolic pathways .

Advanced: What challenges exist in crystallizing this compound, and how do intermolecular interactions affect stability?

Answer:

  • Crystallization challenges : Low solubility in common solvents requires vapor diffusion (e.g., methanol/water) .
  • Intermolecular forces : N–H···N hydrogen bonds (2.8 Å) and π-π stacking (3.4 Å) stabilize the lattice, reducing hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.